![molecular formula C10H13NO2 B2874011 Methyl 2-(methylaminomethyl)benzoate CAS No. 1157237-86-9](/img/structure/B2874011.png)
Methyl 2-(methylaminomethyl)benzoate
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Description
“Methyl 2-(methylaminomethyl)benzoate” is an organic compound. It is an ester with the chemical formula C9H11NO2 . It is also known as "Benzoic acid, 2-(methylamino)-, methyl ester" .
Synthesis Analysis
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In one study, the solid acids of zirconium metal solids fixed with various substances were studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity . The catalytic synthesis of a series of Methyl benzoate compounds using titanium zirconium solid acids was studied . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .Molecular Structure Analysis
The molecular structure of “Methyl 2-(methylaminomethyl)benzoate” is represented by the formula C9H11NO2 . The molecular weight is 165.1891 .Chemical Reactions Analysis
Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . Methyl benzoate reacts at both the ring and the ester, depending on the substrate . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
Methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(methylaminomethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-5-3-4-6-9(8)10(12)13-2/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAGTCDYXRDIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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